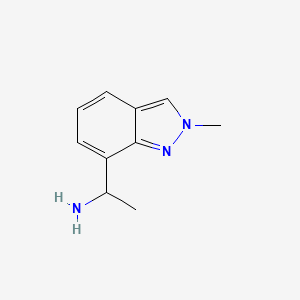
7-(1-Aminoethyl)-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Aminoethyl)-2-methyl-2H-indazole: is a heterocyclic compound that features an indazole core substituted with an aminoethyl group at the 7-position and a methyl group at the 2-position. Indazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylindazole.
Nitration: The 2-methylindazole undergoes nitration to introduce a nitro group at the 7-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with ethyl bromide to introduce the aminoethyl group at the 7-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, to form corresponding oxides.
Reduction: Reduction reactions can target the nitro group (if present) to form amino derivatives.
Substitution: The indazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is studied for its potential use in the synthesis of advanced materials.
Biology:
Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes.
Cell Signaling: It may play a role in modulating cell signaling pathways.
Medicine:
Drug Development: 7-(1-Aminoethyl)-2-methyl-2H-indazole is explored for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: It has shown promise as an antimicrobial agent.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It is a valuable building block in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 7-(1-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
2-Methylindazole: Lacks the aminoethyl group, making it less versatile in certain applications.
7-Amino-2-methylindazole: Similar structure but without the ethyl group, affecting its reactivity and biological activity.
7-(1-Aminoethyl)-indazole: Lacks the methyl group at the 2-position, which can influence its chemical properties.
Uniqueness: 7-(1-Aminoethyl)-2-methyl-2H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
1159511-44-0 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(2-methylindazol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)9-5-3-4-8-6-13(2)12-10(8)9/h3-7H,11H2,1-2H3 |
InChI-Schlüssel |
KLHFTTBZNKKZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CN(N=C21)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
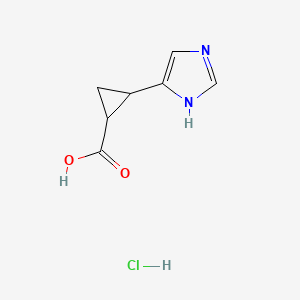
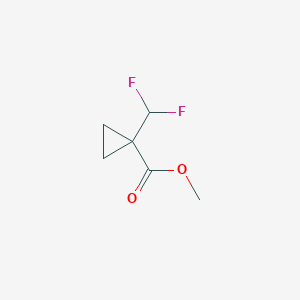

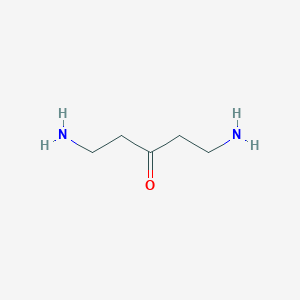
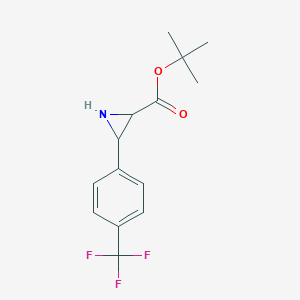
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
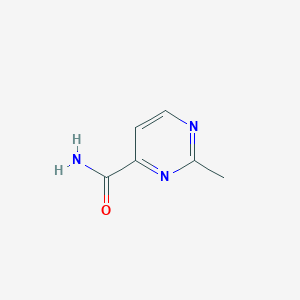
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

